molecular formula C25H26N2O4 B2394595 Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate CAS No. 1234936-28-7

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2394595
CAS No.: 1234936-28-7
M. Wt: 418.493
InChI Key: JBRSHHINAUYXPX-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a piperidine ring, a naphthalene moiety, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the naphthalen-2-yloxy acetic acid: This can be achieved by reacting naphthalene with chloroacetic acid in the presence of a base.

    Amidation: The naphthalen-2-yloxy acetic acid is then reacted with piperidine to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with phenyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted amides or esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate: shares structural similarities with other piperidine-based compounds and naphthalene derivatives.

    Naphthalen-2-yloxy acetic acid: A precursor in the synthesis of the target compound.

    Piperidine derivatives: Commonly used in pharmaceuticals and organic synthesis.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

phenyl 4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c28-24(18-30-23-11-10-20-6-4-5-7-21(20)16-23)26-17-19-12-14-27(15-13-19)25(29)31-22-8-2-1-3-9-22/h1-11,16,19H,12-15,17-18H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRSHHINAUYXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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